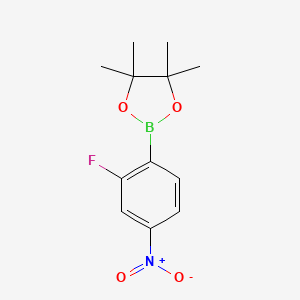

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1073353-89-5

Cat. No.: VC2999071

Molecular Formula: C12H15BFNO4

Molecular Weight: 267.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073353-89-5 |

|---|---|

| Molecular Formula | C12H15BFNO4 |

| Molecular Weight | 267.06 g/mol |

| IUPAC Name | 2-(2-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 |

| Standard InChI Key | QYXHQOSFZITWSU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Introduction

2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a boronic ester derivative that facilitates the construction of complex organic molecules by forming carbon-carbon bonds. Its molecular structure and properties make it an essential reagent in medicinal chemistry and materials science.

Synthesis

The synthesis of 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a fluorinated nitrobenzene derivative with pinacol boronic ester under mild conditions. The process can be summarized as follows:

-

Starting Materials:

-

2-Fluoro-4-nitrobenzene

-

Pinacol (tetramethylbutane-2,3-diol)

-

Boron reagents (e.g., BBr or BCl)

-

-

Reaction Conditions:

-

Catalytic amounts of base (e.g., potassium carbonate)

-

Solvent such as tetrahydrofuran (THF)

-

Ambient or slightly elevated temperatures

-

The reaction proceeds via the formation of a boronate intermediate, which is stabilized by the electron-withdrawing nitro and fluorine groups on the aromatic ring.

Suzuki-Miyaura Coupling

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Pharmaceutical Applications

The fluorinated nitrophenyl moiety is a key structural feature in many bioactive molecules. This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various biological pathways.

Material Science

The compound's stability and reactivity make it suitable for creating advanced materials such as organic semiconductors and polymers.

Safety and Handling

Proper laboratory safety protocols should be followed when handling this compound.

Research Findings

Recent studies have highlighted the significance of this compound in synthetic chemistry:

-

Structural Analysis:

-

Biological Relevance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume